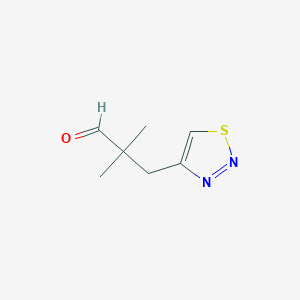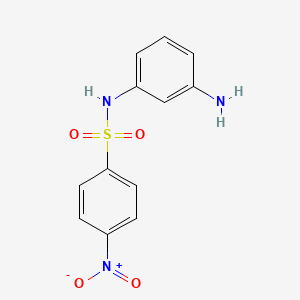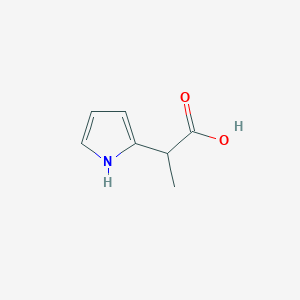![molecular formula C9H17N5 B13313665 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that features a piperidine ring attached to a triazole ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step processThe reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition (click chemistry) to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the piperidine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a triazole ring.
1-(2-Aminoethyl)piperidine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
Uniqueness
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The triazole ring’s ability to participate in click chemistry makes this compound particularly valuable for various applications .
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-6-13-4-2-1-3-5-13/h8H,1-7,10H2 |
InChI Key |
FGPSTTJXHOEZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide](/img/structure/B13313584.png)


![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)










